Ammonium cerous sulfate Ammonium cerous sulfate
Brand Name: Vulcanchem
CAS No.: 21995-38-0
VCID: VC8495306
InChI: InChI=1S/Ce.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3
SMILES: [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3]
Molecular Formula: CeH4NO8S2
Molecular Weight: 350.28 g/mol

Ammonium cerous sulfate

CAS No.: 21995-38-0

Cat. No.: VC8495306

Molecular Formula: CeH4NO8S2

Molecular Weight: 350.28 g/mol

* For research use only. Not for human or veterinary use.

Ammonium cerous sulfate - 21995-38-0

Specification

CAS No. 21995-38-0
Molecular Formula CeH4NO8S2
Molecular Weight 350.28 g/mol
IUPAC Name azanium;cerium(3+);disulfate
Standard InChI InChI=1S/Ce.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3
Standard InChI Key PGJHGXFYDZHMAV-UHFFFAOYSA-K
SMILES [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3]
Canonical SMILES [NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3]

Introduction

Chemical Composition and Structural Features

Molecular Formula and Stoichiometry

Ammonium ceric(IV) sulfate is a hydrated double salt comprising cerium(IV) cations (Ce4+)(\text{Ce}^{4+}), ammonium ions (NH4+)(\text{NH}_4^+), and sulfate anions (SO42)(\text{SO}_4^{2-}). Its molecular formula, (NH4)4Ce(SO4)42H2O(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}, corresponds to a molar mass of 632.55 g/mol . Crystallographic analyses reveal an intricate anionic structure: the compound contains the Ce2(SO4)88\text{Ce}_2(\text{SO}_4)_8^{8-} anion, where two cerium atoms are each coordinated by nine oxygen atoms from sulfate groups, forming a distorted tricapped trigonal prism . This structural complexity justifies the alternative formulation (NH4)8[Ce2(SO4)8]4H2O(\text{NH}_4)_8[\text{Ce}_2(\text{SO}_4)_8] \cdot 4\text{H}_2\text{O} .

Physical Properties

The compound manifests as an orange crystalline solid with high solubility in water and dilute sulfuric acid. Key physical properties include:

PropertyValue/DescriptionSource
Melting Point130°C (lit.)
Density800 kg/m³
SolubilitySoluble in water, H2SO4\text{H}_2\text{SO}_4, and H2SO4\text{H}_2\text{SO}_4-MeCN mixtures
pH (100 g/L solution)1.2 at 20°C

Synthesis and Industrial Production

Preparation Methods

Ammonium ceric(IV) sulfate is typically synthesized by reacting cerium(IV) oxide (CeO2)(\text{CeO}_2) with concentrated sulfuric acid and ammonium sulfate under controlled conditions. The reaction proceeds via:

CeO2+2H2SO4+(NH4)2SO4(NH4)4Ce(SO4)4+2H2O\text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (\text{NH}_4)_2\text{SO}_4 \rightarrow (\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 + 2\text{H}_2\text{O}

The product crystallizes as a dihydrate, (NH4)4Ce(SO4)42H2O(\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \cdot 2\text{H}_2\text{O}, which is isolated by filtration and purified through recrystallization .

Industrial-Scale Manufacturing

Industrial production prioritizes cost-effective precursors like cerium carbonate or cerium hydroxide. Process optimization focuses on minimizing nitrate byproducts, a common issue with cerium(IV) ammonium nitrate (CAN), by substituting sulfate ligands .

Reactivity and Mechanistic Insights

Oxidation of Aromatic Hydrocarbons

Ammonium ceric(IV) sulfate excels in oxidizing polycyclic aromatic hydrocarbons to quinones. For example, naphthalene undergoes oxidation in a H2SO4\text{H}_2\text{SO}_4-MeCN medium to yield 1,4-naphthoquinone with >90% efficiency, avoiding nitrate ester side products common with CAN :

C10H8+(NH4)4Ce(SO4)4C10H6O2+byproducts\text{C}_{10}\text{H}_8 + (\text{NH}_4)_4\text{Ce}(\text{SO}_4)_4 \rightarrow \text{C}_{10}\text{H}_6\text{O}_2 + \text{byproducts}

Baeyer-Villiger Oxidations

The compound facilitates regioselective Baeyer-Villiger oxidations of ketones to lactones or esters. Its sulfate ligands stabilize transition states, enhancing selectivity compared to nitrate-based oxidants .

Applications in Organic Synthesis

Oxidative Aromatization

Ammonium ceric(IV) sulfate enables the aromatization of Hantzsch dihydropyridines to pyridines, a key step in synthesizing pharmaceuticals like nifedipine .

Deprotection of Ethers

The reagent cleaves methyl ethers under mild conditions, offering an alternative to harsh methods employing BBr3\text{BBr}_3 or HI\text{HI} .

Comparative Analysis with Cerium(IV) Ammonium Nitrate (CAN)

ParameterAmmonium Ceric(IV) SulfateCAN
Oxidizing Strength+1.44V (vs SHE)+1.61V (vs SHE)
Byproduct FormationMinimal sulfate estersNitrate esters prevalent
SolubilityHigh in H2SO4\text{H}_2\text{SO}_4High in HNO3\text{HNO}_3
Cost EfficiencyModerateHigher due to nitrate ligands

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